molecular formula C17H15ClN4O2 B5439564 1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea

Cat. No.: B5439564
M. Wt: 342.8 g/mol
InChI Key: QBZHYPDQDJCLQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and an oxadiazole ring

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O2/c1-11-5-7-12(8-6-11)16-21-15(24-22-16)10-19-17(23)20-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBZHYPDQDJCLQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazides and carboxylic acids, under acidic or basic conditions.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions using chlorinated aromatic compounds.

    Formation of the Urea Linkage: The final step involves the reaction of the oxadiazole derivative with an isocyanate or a urea derivative to form the desired urea linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea depends on its specific application:

    Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. This interaction can involve binding to the active site of an enzyme or modulating receptor activity.

    Material Properties: In materials science, the compound’s structure can influence its physical properties, such as thermal stability or mechanical strength.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiourea: Similar structure but with a thiourea linkage instead of a urea linkage.

    1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate: Similar structure but with a carbamate linkage.

Uniqueness

1-(3-Chlorophenyl)-3-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.